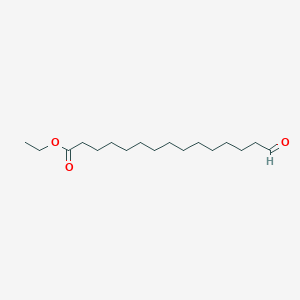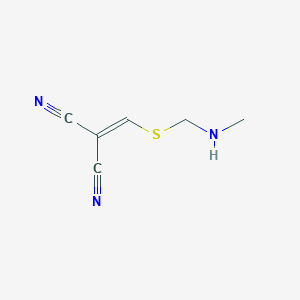
tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Vilsmeier Formylation: The starting material, such as 4-bromo-1H-indazole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated intermediate is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.
Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the 4-position.
Deprotection and Esterification: The Boc group is removed, and the resulting compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The formyl group can participate in nucleophilic substitution reactions, such as the formation of imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Ammonia (NH₃), hydrazine (N₂H₄)
Major Products Formed
Oxidation: 3-carboxy-4-nitro-1H-indazole-1-carboxylate
Reduction: tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate
Substitution: Imines or hydrazones derived from the formyl group
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-formyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Lacks the formyl group, which may affect its ability to participate in certain chemical reactions.
tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O5 |
|---|---|
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-9-5-4-6-10(16(19)20)11(9)8(7-17)14-15/h4-7H,1-3H3 |
InChI-Schlüssel |
PKHVLYPYULXEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)


![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)




